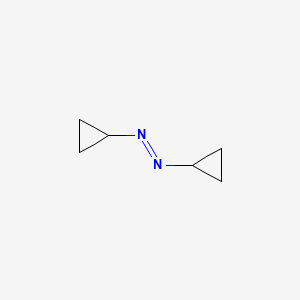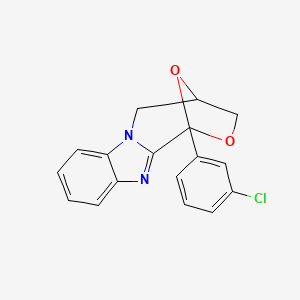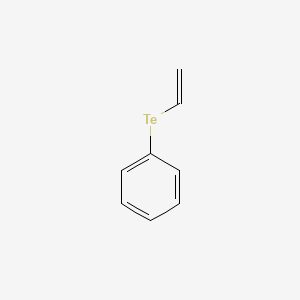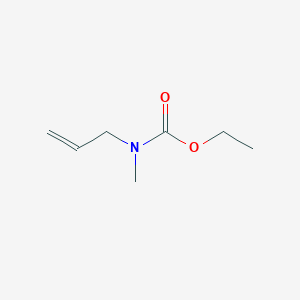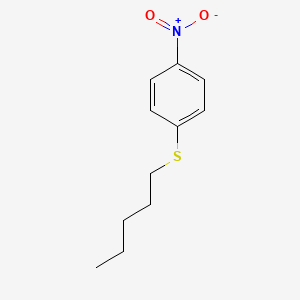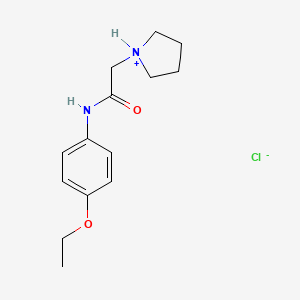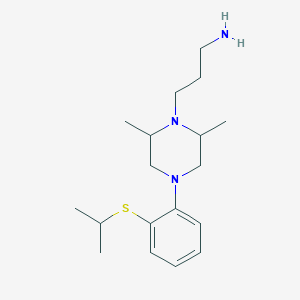
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an isopropylthiophenyl group and a methylamino group attached to the piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isopropylthiophenyl Intermediate: The synthesis begins with the preparation of the 2-isopropylthiophenyl intermediate. This can be achieved through the alkylation of thiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
N-Methylation: The next step involves the N-methylation of the intermediate using methyl iodide and a suitable base like sodium hydride.
Coupling with Piperazine: The final step is the coupling of the N-methylated intermediate with 1-methylpiperazine. This can be carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
科学研究应用
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a conformational change in the target protein. This, in turn, can modulate the activity of the protein, resulting in a biological response. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1-(3-(N-(2-Isopropylphenyl)-N-methylamino)propyl)-1-methylpiperazine: Similar structure but lacks the sulfur atom.
1-(3-(N-(2-Isopropylphenyl)-N-ethylamino)propyl)-1-methylpiperazine: Similar structure with an ethyl group instead of a methyl group.
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-ethylpiperazine: Similar structure with an ethyl group on the piperazine ring.
Uniqueness
1-(3-(N-(2-Isopropylthiophenyl)-N-methylamino)propyl)-1-methylpiperazine is unique due to the presence of the isopropylthiophenyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thiophenyl group can participate in unique interactions, such as sulfur-aromatic interactions, which are not possible with similar compounds lacking the sulfur atom. Additionally, the specific arrangement of functional groups in this compound can lead to unique reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
74037-92-6 |
|---|---|
分子式 |
C18H31N3S |
分子量 |
321.5 g/mol |
IUPAC 名称 |
3-[2,6-dimethyl-4-(2-propan-2-ylsulfanylphenyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C18H31N3S/c1-14(2)22-18-9-6-5-8-17(18)20-12-15(3)21(11-7-10-19)16(4)13-20/h5-6,8-9,14-16H,7,10-13,19H2,1-4H3 |
InChI 键 |
KRDSUINJDSHSME-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


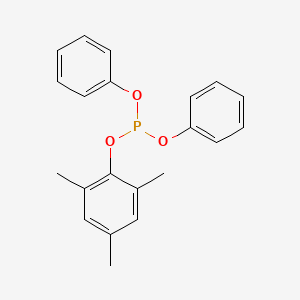
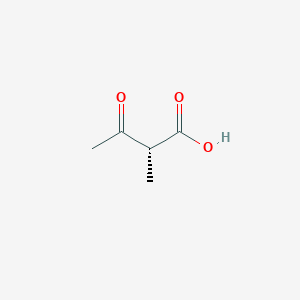
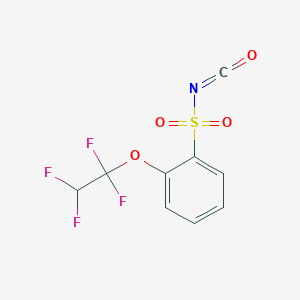
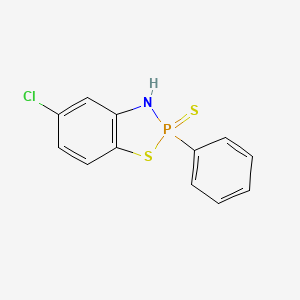
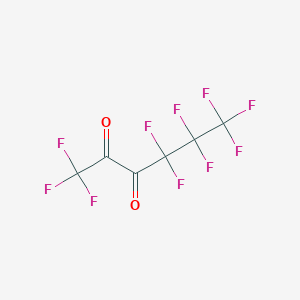

![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
